Transporter Inhibition Fingerprint: OCT1 IC₅₀ = 138 μM and ABCG2 IC₅₀ = 52 μM Distinguish the Unsubstituted Scaffold from 5-Methyl and 4-Amino Congeners
The unsubstituted methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibits measurable but modest inhibition of two clinically relevant membrane transporters: OCT1 (SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 μM) in HEK293 cells expressing human OCT1, and ABCG2 (BCRP) with an IC₅₀ of 5.20 × 10⁴ nM (52 μM) in MDCK-II-BCRP cells [1]. By contrast, the 5-methyl analog (CAS 457911-10-3) showed an EC₅₀ of 2.80 × 10⁴ nM (28 μM) in a Bcl-2 family protein regulation assay—a completely different biological target space—while the 4-amino-5-methyl-2-(3-trifluoromethylphenyl) analog (compound 22) demonstrated DPP-4 inhibitory activity approximately twice that of the reference inhibitor diprotin A, with no reported OCT1 or ABCG2 data [2][3]. This divergent bioactivity fingerprint means the unsubstituted scaffold occupies a distinct pharmacological space that cannot be inferred from methyl- or amino-substituted series data.
| Evidence Dimension | In vitro transporter inhibition potency |
|---|---|
| Target Compound Data | OCT1 IC₅₀ = 138,000 nM; ABCG2 IC₅₀ = 52,000 nM |
| Comparator Or Baseline | 5-Methyl analog (CAS 457911-10-3): Bcl-2 family EC₅₀ = 28,000 nM (different target); 4-Amino-5-methyl-2-(3-CF₃-phenyl) analog: DPP-4 inhibition ~2× diprotin A (different target); No OCT1/ABCG2 data reported for either comparator |
| Quantified Difference | OCT1 and ABCG2 inhibition documented only for the unsubstituted scaffold; comparator bioactivity mapped to entirely distinct target classes (Bcl-2 family, DPP-4) |
| Conditions | OCT1: HEK293 cells expressing human OCT1, ASP+ substrate uptake, microplate reader. ABCG2: MDCK-II-BCRP cells, 120 min transwell migration assay. Comparator Bcl-2 assay: University of New Mexico HTS, NIH 1X01 MH079850-01. Comparator DPP-4 assay: enzyme inhibition assay with diprotin A reference. |
Why This Matters
For scientists procuring a thienopyrimidine scaffold for transporter-related ADME-Tox or drug–drug interaction studies, only the unsubstituted compound has publicly documented OCT1 and ABCG2 interaction data; 5-methyl and 4-amino analogs lack this characterization, forcing users to either invest in de novo transporter profiling or accept unquantified risk of altered pharmacokinetic behavior.
- [1] BindingDB. Affinity Data for methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate: IC50 = 1.38E+5 nM (human OCT1, HEK293), IC50 = 5.20E+4 nM (ABCG2, MDCK-II-BCRP). Monomer ID 50241341. View Source
- [2] BindingDB. Affinity Data for methyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate (BDBM46294): EC50 = 2.80E+4 nM, Bcl-2 family protein regulation assay. University of New Mexico, NIH 1X01 MH079850-01. View Source
- [3] Tomovic, K.; et al. Hit Selection of Dipeptidyl Peptidase-4 Inhibitors Bearing Thieno[2,3-d]pyrimidine Scaffold. Chemistry & Biodiversity 2024, e202402178. Compound 22: ethyl 4-amino-5-methyl-2-(3-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine-6-carboxylate, DPP-4 inhibition ~2× diprotin A. View Source
